Superior Bronchodilation: Indacaterol Outperforms All Other LABA Monotherapies in Trough FEV1 Improvement
In a comprehensive Bayesian network meta-analysis of 33 randomized controlled trials, indacaterol 300 µg and 150 µg once daily (OD) provided statistically significant improvements in trough FEV1 compared to all other LABA monotherapies, including salmeterol 50 µg twice daily (BID), formoterol 12 µg BID, olodaterol 5 and 10 µg OD, and vilanterol 25 µg OD [1]. The analysis directly quantifies the superiority of indacaterol over its closest comparators at 12 and 24 weeks.
| Evidence Dimension | Improvement in trough Forced Expiratory Volume in 1 second (FEV1) at 12 weeks |
|---|---|
| Target Compound Data | Indacaterol 300 µg OD provided statistically significant improvement in trough FEV1 compared to all other LABA monotherapies. |
| Comparator Or Baseline | Formoterol 12 µg BID, salmeterol 50 µg BID, olodaterol 5 µg OD, olodaterol 10 µg OD, vilanterol 25 µg OD. |
| Quantified Difference | Indacaterol 300 µg OD was associated with a statistically significant improvement in trough FEV1 compared to all comparators. Indacaterol 75 µg OD significantly improved trough FEV1 compared to formoterol 12 µg BID and olodaterol (5 and 10 µg OD). |
| Conditions | Bayesian network meta-analysis of 33 randomized controlled trials in patients with moderate-to-severe COPD, evaluated at 12 and 24 weeks. |
Why This Matters
This network meta-analysis provides the highest level of comparative evidence for LABA monotherapy selection, confirming indacaterol's quantitative advantage in lung function improvement over other agents in its class.
- [1] Donohue, J. F., Betts, K. A., Du, E. X., Altman, P., Goyal, P., Keininger, D. L., ... & Signorovitch, J. E. (2017). Comparative efficacy of long-acting β2-agonists as monotherapy for chronic obstructive pulmonary disease: a network meta-analysis. International Journal of Chronic Obstructive Pulmonary Disease, 12, 367–381. View Source
